molecular formula C15H15NO3 B4402085 3-(allyloxy)-N-(2-furylmethyl)benzamide

3-(allyloxy)-N-(2-furylmethyl)benzamide

Cat. No. B4402085
M. Wt: 257.28 g/mol
InChI Key: OFYDQPLVAJLACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-(2-furylmethyl)benzamide, also known as AFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-(2-furylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(allyloxy)-N-(2-furylmethyl)benzamide is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its relatively simple synthesis method. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(allyloxy)-N-(2-furylmethyl)benzamide, including the optimization of its synthesis method, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action. Furthermore, the development of more water-soluble derivatives of this compound could improve its potential for use in lab experiments and clinical applications.
In conclusion, this compound is a benzamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound can be synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. There are several future directions for the study of this compound, and its potential for use in lab experiments and clinical applications continues to be explored.

Scientific Research Applications

3-(allyloxy)-N-(2-furylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects in animal models. Furthermore, this compound has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-8-18-13-6-3-5-12(10-13)15(17)16-11-14-7-4-9-19-14/h2-7,9-10H,1,8,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYDQPLVAJLACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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